molecular formula C14H8BrN3O4S B10806103 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B10806103
M. Wt: 394.20 g/mol
InChI Key: UIMHJXKZSBKDFD-UHFFFAOYSA-N
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Description

2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a furan ring, and a nitrophenyl group, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with a furan derivative that contains a bromonitrophenyl group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole compounds .

Scientific Research Applications

2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-Amino-5-[[5-(2-fluoro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-Amino-5-[[5-(2-iodo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H8BrN3O4S

Molecular Weight

394.20 g/mol

IUPAC Name

2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C14H8BrN3O4S/c15-10-5-7(18(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(19)17-14(16)23-12/h1-6H,(H2,16,17,19)

InChI Key

UIMHJXKZSBKDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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